molecular formula C9H18N2O4 B557234 H-Dab(boc)-OH CAS No. 10270-94-7

H-Dab(boc)-OH

Cat. No.: B557234
CAS No.: 10270-94-7
M. Wt: 218.25 g/mol
InChI Key: ICJFZQLAIOCZNG-LURJTMIESA-N
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Description

H-Dab(boc)-OH, also known as N-Boc-2,4-diaminobutyric acid, is a derivative of diaminobutyric acid. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and serves as a building block for various biochemical applications.

Scientific Research Applications

H-Dab(boc)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein structure and function through peptide synthesis.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials for various industrial applications.

Mechanism of Action

Target of Action

H-Dab(boc)-OH, also known as tert-butyloxycarbonyl-protected Diaminobutyric acid, is primarily used as a protecting group in organic synthesis . The primary targets of this compound are amines, specifically in the context of peptide synthesis .

Mode of Action

The BOC group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group serves to protect the amine during the synthesis process, preventing it from reacting with other compounds. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The primary biochemical pathway involved with this compound is the protection and deprotection of amines in peptide synthesis . The protection of the amine allows for selective reactions to occur on other parts of the molecule without interference from the amine group. Once the desired reactions have taken place, the BOC group can be removed to reveal the original amine .

Result of Action

The result of the action of this compound is the protection of amines during organic synthesis, allowing for selective reactions to occur on other parts of the molecule. This enables the synthesis of complex organic compounds, including peptides, without unwanted side reactions .

Action Environment

The action of this compound is influenced by several environmental factors. The addition of the BOC group to the amine requires an aqueous environment and a base such as sodium hydroxide . The removal of the BOC group requires a strong acid . Therefore, the pH of the environment is a critical factor influencing the action of this compound. Temperature may also play a role, as it can influence the rate of the reactions.

Future Directions

H-Dab(boc)-OH is used in scientific research, particularly in the field of peptide synthesis . Its future directions will likely continue in this area, contributing to the development of new peptides for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Dab(boc)-OH typically involves the protection of the amino group of diaminobutyric acid with a tert-butyloxycarbonyl (Boc) group. The process can be summarized as follows:

    Starting Material: Diaminobutyric acid.

    Protection Step: The amino group of diaminobutyric acid is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of diaminobutyric acid are reacted with tert-butyloxycarbonyl chloride in the presence of a base.

    Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.

    Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

H-Dab(boc)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Coupling Reactions: this compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection.

    Coupling Reactions: Reagents like carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt) are used in peptide coupling reactions.

Major Products Formed

    Substitution Products: Various substituted derivatives of this compound.

    Deprotected Product: Free diaminobutyric acid after Boc removal.

    Peptide Products: Peptides formed by coupling this compound with other amino acids.

Properties

IUPAC Name

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJFZQLAIOCZNG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427150
Record name (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10270-94-7
Record name (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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